molecular formula C9H17ClN2O2 B11032800 2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide

2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide

Cat. No.: B11032800
M. Wt: 220.69 g/mol
InChI Key: ZDDYFIWYXMKDBQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide is a synthetic organic compound with a complex structure. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-chloro-N-(2-(diethylamino)-2-oxoethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as an alkylating agent makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N,N-diethylacetamide

InChI

InChI=1S/C9H17ClN2O2/c1-4-12(5-2)9(14)7-11(3)8(13)6-10/h4-7H2,1-3H3

InChI Key

ZDDYFIWYXMKDBQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C)C(=O)CCl

Origin of Product

United States

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